REACTION_CXSMILES
|
[Na+].[I-:2].CN[C@@H]1CCCC[C@H]1NC.[Br:13][C:14]([Si:16]([CH3:19])([CH3:18])[CH3:17])=[CH2:15].CCCCCCCCCCCC>C(OCC)(=O)C.[Cu]I.ClCCl.C1COCC1>[Br:13][C:14]([Si:16]([CH3:19])([CH3:18])[CH3:17])=[CH2:15].[I:2][C:14]([Si:16]([CH3:19])([CH3:18])[CH3:17])=[CH2:15] |f:0.1|
|
Name
|
|
Quantity
|
16 μL
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
155 μL
|
Type
|
reactant
|
Smiles
|
BrC(=C)[Si](C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
CuI
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
230 μL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 70° C. for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
The Schlenk tube was sealed with a Teflon valve
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(=C)[Si](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
IC(=C)[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |